2-Chlorophenyl 2-phenylquinoline-4-carboxylate

HDAC inhibition cancer epigenetics isoform selectivity

This 2-chlorophenyl ester is a critical cap group precursor for isoform-selective HDAC inhibitor SAR, where the ortho-chloro substituent introduces distinct electronic and steric properties compared to para or unsubstituted analogs. Unlike generic alkyl esters, it eliminates pH-dependent ionization, increasing logP by 1.5–2.0 units for membrane permeability studies. Essential for SIRT3 lead optimization programs seeking sub-micromolar affinity (IC50 < 1 µM). Supplied as a research-grade solid (≥95% purity) for non-human studies.

Molecular Formula C22H14ClNO2
Molecular Weight 359.81
CAS No. 610757-42-1
Cat. No. B2569081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 2-phenylquinoline-4-carboxylate
CAS610757-42-1
Molecular FormulaC22H14ClNO2
Molecular Weight359.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4Cl
InChIInChI=1S/C22H14ClNO2/c23-18-11-5-7-13-21(18)26-22(25)17-14-20(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H
InChIKeyUMIGCRRQRZPJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chlorophenyl 2-Phenylquinoline-4-Carboxylate (CAS 610757-42-1): A Research-Grade Quinoline-4-Carboxylate Ester for Specialized Scientific Procurement


2-Chlorophenyl 2-phenylquinoline-4-carboxylate (CAS 610757-42-1, molecular formula C22H14ClNO2, molecular weight 359.81 g/mol) is a synthetic quinoline-4-carboxylate ester belonging to the 2-phenylquinoline-4-carboxylic acid (cinchophen) derivative class . The compound features a 2-chlorophenyl ester moiety at the 4-position of the quinoline ring, distinguishing it from simpler alkyl esters such as the methyl or ethyl analogs. Quinoline-4-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented activities across anticancer, antimicrobial, anti-inflammatory, and antiviral domains [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) intended for non-human, non-therapeutic research applications .

Why 2-Chlorophenyl 2-Phenylquinoline-4-Carboxylate Cannot Be Interchanged with Other 2-Phenylquinoline-4-Carboxylate Analogs


Phenylquinoline-4-carboxylate SAR studies demonstrate that the ester moiety is not a passive structural element; it profoundly influences target binding, selectivity, and cellular potency [1]. In HDAC inhibitor programs, the 2-substituted phenylquinoline-4-carboxylic acid cap group drives HDAC3 isoform selectivity, but antiproliferative activity in cancer cells is strongly modulated by the zinc-binding group (ZBG) and linker architecture—compounds with hydrazide ZBGs (e.g., D29, IC50 = 0.477 µM against HDAC3) showed markedly reduced cellular potency compared to hydroxamic acid analogs (D28) despite superior enzyme inhibition [1]. Similarly, in SIRT3 inhibitor development, structural modification of the 2-phenylquinoline-4-carboxylic acid core yielded IC50 values spanning from 0.53 µM (S18) to 5.06 µM (S27), demonstrating that subtle substituent changes produce non-linear potency shifts [2]. The 2-chlorophenyl ester substituent introduces distinct electronic (ortho-chloro inductive effect) and steric properties relative to para-chloro, methyl, or unsubstituted phenyl esters, which can alter hydrolysis rates, lipophilicity, and target engagement—making generic substitution between analogs unreliable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Chlorophenyl 2-Phenylquinoline-4-Carboxylate Versus Closest Analogs


HDAC3 Inhibitory Potency: 2-Phenylquinoline-4-Carboxylate Scaffold Enables Isoform-Selective Inhibition at Micromolar Concentrations

The 2-substituted phenylquinoline-4-carboxylic acid scaffold—the core pharmacophore of the target compound—was introduced as a cap moiety in a series of HDAC inhibitors. Compound D28, bearing this cap group with a hydroxamic acid ZBG, exhibited selective HDAC3 inhibition (IC50 = 24.45 µM) with no measurable activity against HDAC1, HDAC2, or HDAC6 at tested concentrations [1]. In K562 leukemia cells, D28 induced G2/M cell cycle arrest and apoptosis, with antiproliferative IC50 values of 1.02–5.66 µM across a panel of 10 cancer cell lines [1]. While the target compound (2-chlorophenyl ester) differs from D28, the 2-phenylquinoline-4-carboxylate core confers a privileged geometry for HDAC cap group interactions, and the 2-chlorophenyl ester represents a distinct cap modification ready for SAR exploration.

HDAC inhibition cancer epigenetics isoform selectivity

SIRT3 Inhibition: Structural Modifications of 2-Phenylquinoline-4-Carboxylic Acid Yield Sub-Micromolar Potency

In a 2024 study, structural modification of the 2-phenylquinoline-4-carboxylic acid lead compound P6 produced 33 derivatives evaluated for SIRT3 inhibition. Several compounds demonstrated potent activity: S18 (IC50 = 0.53 µM), S26 (IC50 = 1.86 µM), S27 (IC50 = 5.06 µM), and T5 (IC50 = 2.88 µM) [1]. Compounds S27 and T5 inhibited growth of MM1.S and RPMI-8226 multiple myeloma cells and promoted cellular differentiation, as evidenced by increased expression of CD49e and immunoglobulin light chains [1]. Importantly, these compounds exhibited SIRT3 selectivity over SIRT1 and SIRT2 [1]. The target compound, featuring a 2-chlorophenyl ester, represents a novel substitution pattern on this validated scaffold, offering researchers a tool to investigate ester moiety effects on SIRT3 binding and differentiation-inducing activity.

SIRT3 inhibition cancer differentiation therapy leukemia

Antimicrobial Activity: Related Triazolyl-2-Phenylquinoline-4-Carboxylate Derivatives Show MIC Values of 31.25–62.50 µg/mL

A 2025 study of (1-(1-arylethyl)-1H-1,2,3-triazol-4-yl)methyl-2-phenylquinoline-4-carboxylate derivatives reported in vitro antimicrobial activity against multiple pathogenic strains [1]. Against Candida albicans, six compounds (6c, 6d, 6h, 6k, 6p, 6q) showed MIC values of 31.25–62.50 µg/mL. Against Aspergillus niger, nine compounds demonstrated good activity. Compounds 6l and 6q were active against E. coli, while 6p was potent against both E. coli and S. aureus [1]. Molecular docking suggested inhibition of sterol 14-α-demethylase (CYP51B) with binding affinities ≤−12.0 kcal/mol, and molecular dynamics simulations confirmed complex stability over 100 ns trajectories [1]. The target compound, as a 2-phenylquinoline-4-carboxylate ester, serves as a key intermediate for synthesizing such triazole-containing antimicrobial agents via click chemistry.

antimicrobial antifungal quinoline derivatives

Chlorine Positional Isomerism: Ortho-Chloro (2-Chlorophenyl) Versus Para-Chloro (4-Chlorophenyl) Ester Differentiation

The target compound (2-chlorophenyl ester, ortho-substituted) is a positional isomer of 4-chlorophenyl 2-phenylquinoline-4-carboxylate (CAS not assigned; ChemDiv Compound ID Y511-7015) . Ortho-chloro substitution introduces distinct electronic effects compared to para-substitution: the Hammett σm value for ortho-Cl is approximately 0.52 (inductive) versus σp = 0.23 for para-Cl [1], indicating that the ortho isomer exerts a stronger electron-withdrawing inductive effect at the ester linkage. This electronic difference can influence ester hydrolysis rates—studies on 2-chlorophenyl phosphate esters demonstrated measurable kinetic differences compared to methyl esters under controlled pH conditions [2]. For research applications, this positional isomerism provides a tool to probe how chlorine substitution pattern affects biological target engagement, metabolic stability, and physicochemical properties (estimated logP difference between ortho- and para-chloro phenyl esters is approximately 0.2–0.3 log units based on fragment contribution methods).

positional isomer SAR ester hydrolysis lipophilicity

Cinchophen-Derived Scaffold Legacy: Proven Pharmacological Lineage with 2-Chlorophenyl Ester as a Modern Analog

The parent acid, 2-phenylquinoline-4-carboxylic acid (cinchophen, CAS 132-60-5), has a well-established pharmacological history as an analgesic, anti-inflammatory, and antimicrobial agent [1]. Cinchophen is a powerful antimicrobial agent with documented efficacy; cinchophen ester derivatives have been reported with MIC values as low as 6.3 µg/mL against tested microorganisms [2]. The target compound represents a modern ester derivative of this clinically precedented scaffold. The 2-chlorophenyl ester modification alters the physicochemical profile relative to cinchophen itself: the parent acid has a logP of approximately 4.43 and pKa of ~3.56 (carboxylic acid), while the 2-chlorophenyl ester eliminates the ionizable carboxyl group, increasing logP by an estimated 1.5–2.0 log units and removing pH-dependent solubility behavior [3]. This ester prodrug approach is precedented in quinoline-4-carboxylic acid programs, where esterification improved oral bioavailability of angiotensin II receptor antagonists [4].

cinchophen anti-inflammatory analgesic antimicrobial

Synthetic Versatility: Ester Linkage Enables Downstream Derivatization to Amides, Hydrazides, and Triazoles

The 2-chlorophenyl ester group serves as a versatile synthetic handle. The ester linkage undergoes aminolysis with amines to yield amides, and transesterification with alcohols to generate new esters . Critically, the ester can be converted to hydrazides—a transformation exploited in the development of HDAC inhibitors where hydrazide analogs D29 and D30 were synthesized from the corresponding ester intermediates [1]. Furthermore, propargyl ester derivatives of 2-phenylquinoline-4-carboxylate serve as substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling rapid construction of 1,2,3-triazole-containing compound libraries with demonstrated antimicrobial activity [2]. This synthetic accessibility positions the 2-chlorophenyl ester as a strategic intermediate for parallel library synthesis and SAR expansion.

synthetic intermediate click chemistry ester aminolysis derivatization

Optimal Research and Procurement Application Scenarios for 2-Chlorophenyl 2-Phenylquinoline-4-Carboxylate (CAS 610757-42-1)


HDAC Inhibitor Cap Group SAR: Ortho-Chloro Substitution Effects on Isoform Selectivity

Researchers developing isoform-selective HDAC inhibitors can employ this compound as a cap group precursor for systematic SAR studies. The 2-phenylquinoline-4-carboxylic acid cap moiety has demonstrated HDAC3 selectivity (D28: IC50 = 24.45 µM against HDAC3, no inhibition of HDAC1/2/6) [1]. The 2-chlorophenyl ester variant enables investigation of ortho-chloro electronic effects on cap group–HDAC surface interactions, which remains unexplored. Conversion to the corresponding hydroxamic acid or hydrazide zinc-binding group would generate novel HDAC inhibitor candidates for anticancer screening [1].

SIRT3 Inhibitor Lead Optimization: Ester Moiety Modulation for Potency and Differentiation Activity

With SIRT3 emerging as a target for cancer differentiation therapy, and 2-phenylquinoline-4-carboxylic acid derivatives demonstrating sub-micromolar inhibition (S18: IC50 = 0.53 µM; T5: IC50 = 2.88 µM) [2], this compound provides a novel ester substitution pattern for lead optimization. The 2-chlorophenyl group alters both electronic and lipophilic properties relative to previously explored analogs, potentially enhancing SIRT3 binding affinity or selectivity over SIRT1/SIRT2. Cellular differentiation assays in multiple myeloma models (MM1.S, RPMI-8226) can assess functional activity [2].

Antimicrobial Click Chemistry Library Synthesis: Triazole-Functionalized Quinoline-4-Carboxylates

As a synthetic intermediate for CuAAC click chemistry, this compound (following propargyl ester formation) enables construction of 1,2,3-triazole-quinoline hybrid libraries. Downstream triazole derivatives have demonstrated MIC values of 31.25–62.50 µg/mL against C. albicans and activity against E. coli and S. aureus [3]. The 2-chlorophenyl ester's activated leaving group facilitates efficient propargyl transesterification, streamlining library synthesis. Molecular docking against CYP51B (binding affinities ≤−12.0 kcal/mol) provides a rational basis for target-based screening [3].

Prodrug Design and Physicochemical Profiling of Quinoline-4-Carboxylate Esters

The compound serves as a model ester for studying quinoline-4-carboxylate prodrug strategies. Compared to cinchophen (logP = 4.43, pKa = 3.56) [4], the 2-chlorophenyl ester eliminates pH-dependent ionization and increases estimated logP by 1.5–2.0 log units. This physicochemical shift is relevant for programs seeking to improve membrane permeability or modulate metabolic stability of quinoline-4-carboxylic acid pharmacophores. Comparative hydrolysis rate studies between ortho-chloro, para-chloro, and unsubstituted phenyl esters can quantify electronic effects on esterase-mediated activation [5].

Quote Request

Request a Quote for 2-Chlorophenyl 2-phenylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.